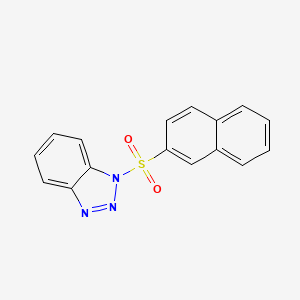
N~2~-(4-chlorobenzyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-chlorobenzyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as CGP 49823, is a small molecule drug that has shown promising results in scientific research. This compound belongs to the class of glycine site antagonists, which have been extensively studied for their potential therapeutic applications.
Mechanism of Action
CGP 49823 acts as a selective antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in various physiological processes, including learning and memory. By inhibiting the glycine site, CGP 49823 reduces the activity of the NMDA receptor, leading to a decrease in excitatory neurotransmission.
Biochemical and Physiological Effects:
CGP 49823 has been shown to have various biochemical and physiological effects. It has been shown to reduce glutamate release in the brain, which is a major excitatory neurotransmitter. Additionally, it has been shown to increase the levels of GABA, which is an inhibitory neurotransmitter. This leads to an overall decrease in neuronal activity, resulting in the observed anxiolytic and antipsychotic effects.
Advantages and Limitations for Lab Experiments
CGP 49823 has several advantages for use in lab experiments. It has a high affinity for the glycine site of the NMDA receptor, making it a potent antagonist. Additionally, it has been shown to have a good safety profile in animal studies, with no observed toxicity or adverse effects. However, one limitation of using CGP 49823 is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
The potential therapeutic applications of CGP 49823 are still being explored, and there are several future directions for research in this area. One potential direction is the use of CGP 49823 in combination with other drugs for the treatment of neurological and psychiatric disorders. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans. Finally, the development of more soluble analogs of CGP 49823 could improve its potential as a therapeutic agent.
Synthesis Methods
CGP 49823 can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the condensation of 2-ethoxybenzaldehyde with 4-chlorobenzylamine to form an imine intermediate. This intermediate is then reacted with methylsulfonyl chloride to form the corresponding sulfonamide. Finally, the addition of glycine ethyl ester hydrochloride results in the formation of CGP 49823.
Scientific Research Applications
CGP 49823 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antipsychotic, and anticonvulsant properties in animal models. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and epilepsy.
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-3-25-17-7-5-4-6-16(17)20-18(22)13-21(26(2,23)24)12-14-8-10-15(19)11-9-14/h4-11H,3,12-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAOVJMPFAOQGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-fluorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5006552.png)


![N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5006585.png)
![4-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-nitrobenzenesulfonate](/img/structure/B5006595.png)
![(3aS*,5S*,9aS*)-2-(3-methoxyphenyl)-5-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5006601.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5006604.png)
![11-methyl-4-(2-nitrobenzyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5006611.png)
![2-[{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B5006619.png)
![N-[2-fluoro-4-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)phenyl]benzamide](/img/structure/B5006626.png)

![1-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene](/img/structure/B5006642.png)
![6-methoxy-N-[3-(4-morpholinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B5006649.png)
![N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5006659.png)